4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dihydroxybenzyl and a phenylamino group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core. The subsequent introduction of the 3,4-dihydroxybenzyl and phenylamino groups can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dihydroxybenzyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The phenylamino group may also contribute to the compound’s activity by stabilizing the interaction with the target protein. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 3,4-dihydroxybenzyl and phenylamino groups, resulting in different chemical and biological properties.
3,4-Dihydroxybenzonitrile: Shares the 3,4-dihydroxybenzyl group but has a different core structure.
Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of activity and specificity.
Properties
CAS No. |
71476-90-9 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[N-[(3,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3O3/c1-15-23-19-10-6-5-9-18(19)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-20(26)21(27)13-16/h2-13,26-27H,14H2,1H3 |
InChI Key |
ZYJICCNNKICDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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